1-(2-(2,2-Difluoroethoxy)-5-methylphenyl)ethanone
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Overview
Description
1-(2-(2,2-Difluoroethoxy)-5-methylphenyl)ethanone is an organic compound characterized by the presence of a difluoroethoxy group attached to a methylphenyl ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,2-Difluoroethoxy)-5-methylphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,2-difluoroethanol and 5-methylphenyl ethanone.
Reaction Conditions: The difluoroethanol is reacted with a suitable base, such as sodium hydride, to form the difluoroethoxide ion. This ion then undergoes a nucleophilic substitution reaction with 5-methylphenyl ethanone under controlled temperature conditions, typically around 0-50°C, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions precisely.
Purification: The crude product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2,2-Difluoroethoxy)-5-methylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(2,2-Difluoroethoxy)-5-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-(2,2-Difluoroethoxy)-5-methylphenyl)ethanone exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, potentially affecting processes like inflammation or microbial growth.
Comparison with Similar Compounds
1-(2-(2,2-Difluoroethoxy)phenyl)ethanone: Similar structure but lacks the methyl group, which may affect its reactivity and applications.
1-(2-(2,2-Difluoroethoxy)-4-methylphenyl)ethanone: The position of the methyl group is different, potentially leading to variations in chemical behavior and biological activity.
This detailed overview provides a comprehensive understanding of 1-(2-(2,2-Difluoroethoxy)-5-methylphenyl)ethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-(2,2-difluoroethoxy)-5-methylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-7-3-4-10(15-6-11(12)13)9(5-7)8(2)14/h3-5,11H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZACJBGROJKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(F)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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